molecular formula C9H18N2SSi B14310546 5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole CAS No. 112607-71-3

5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole

Cat. No.: B14310546
CAS No.: 112607-71-3
M. Wt: 214.41 g/mol
InChI Key: NUTPTINSJZYSOQ-UHFFFAOYSA-N
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Description

5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole typically involves the reaction of tert-butyl isocyanide with trimethylsilyl azide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Halogenated derivatives of the thiadiazole ring.

Scientific Research Applications

5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-4-(trimethylsilyl)-1,2,3-oxadiazole: Similar structure but contains an oxygen atom instead of sulfur.

    5-tert-Butyl-4-(trimethylsilyl)-1,2,3-triazole: Contains an additional nitrogen atom in the ring.

Uniqueness

5-tert-Butyl-4-(trimethylsilyl)-1,2,3-thiadiazole is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

112607-71-3

Molecular Formula

C9H18N2SSi

Molecular Weight

214.41 g/mol

IUPAC Name

(5-tert-butylthiadiazol-4-yl)-trimethylsilane

InChI

InChI=1S/C9H18N2SSi/c1-9(2,3)7-8(10-11-12-7)13(4,5)6/h1-6H3

InChI Key

NUTPTINSJZYSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NS1)[Si](C)(C)C

Origin of Product

United States

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